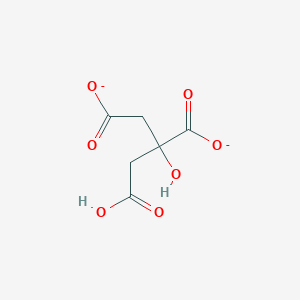

2-(Carboxymethyl)-2-hydroxybutanedioate

Overview

Description

2-(Carboxymethyl)-2-hydroxybutanedioate is a tricarboxylic acid derivative with the IUPAC name dipotassium; this compound (C₆H₆K₂O₇) . It features a hydroxy group and a carboxymethyl substituent on the central carbon of a butanedioate backbone. This structure confers strong chelating properties, enabling interactions with metal ions like potassium (as in potassium citrate dibasic) and manganese (as in manganese(II) citrate) . Its applications span pharmaceuticals (e.g., potassium citrate for kidney stone prevention) and industrial chemistry due to its solubility and stability in aqueous environments .

Comparison with Similar Compounds

Structural Analogs

2-Hydroxy-2-methylbutanedioic Acid (CAS 597-44-4)

- Structure : Replaces the carboxymethyl group with a methyl group (C₅H₈O₆).

- Properties : Reduced acidity compared to 2-(carboxymethyl)-2-hydroxybutanedioate due to the absence of an additional carboxylic group.

- Applications : Used in specialty chemical synthesis; lacks significant biological activity reported for carboxymethyl derivatives .

Manganese(II) Citrate (CAS 10024-66-5)

- Structure: Shares the this compound anion but pairs with Mn²⁺ instead of K⁺ (C₆H₈MnO₇).

- Properties : Lower solubility in water compared to the potassium salt; used as a manganese supplement in agriculture and nutrition .

Functional Analogs

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids (CSAB)

- Structure : Incorporates a sulfanyl group and aryl substituents, enhancing electrophilicity.

- Biological Activity : Exhibits cytostatic activity against HeLa cells (IC₅₀ ~1–10 µM), surpassing parent compounds by an order of magnitude. This activity is attributed to thiol-reactive ketovinyl moieties .

- Applications : Investigated for anticancer and antibacterial therapies .

Methyl 2-Chloro-2-cyclopropylideneacetate Derivatives

- Structure : Cyclopropane-containing esters with halogen substituents.

- Properties : Lipophilic due to ester groups; used in synthesizing spirocyclic compounds (e.g., Tadalafil analogs).

- Reactivity : Undergo Michael additions and Grignard reactions, unlike the water-soluble this compound salts .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Biological Activity | Applications |

|---|---|---|---|---|---|

| This compound | N/A | C₆H₆K₂O₇ | Carboxymethyl, hydroxy, carboxylate | Chelation, electrolyte balance | Pharmaceuticals (kidney stones) |

| 2-Hydroxy-2-methylbutanedioic acid | 597-44-4 | C₅H₈O₆ | Methyl, hydroxy, carboxylate | Limited | Chemical intermediates |

| Manganese(II) citrate | 10024-66-5 | C₆H₈MnO₇ | Carboxymethyl, hydroxy, carboxylate | Nutrient delivery | Agriculture, supplements |

| CSAB derivatives | N/A | Varies | Carboxymethyl sulfanyl, aryl ketone | Cytostatic (IC₅₀ 1–10 µM) | Anticancer research |

Table 2: Physicochemical Properties

| Compound | Solubility (Water) | pKa (Carboxylic Groups) | Melting Point (°C) |

|---|---|---|---|

| This compound (K⁺ salt) | High | ~3.1, 4.8, 6.4 | Not reported |

| Manganese(II) citrate | Moderate | Similar to citrate | Decomposes >100 |

| CSAB derivatives | Low (organic solvents) | ~2.5–4.0 | 120–180 |

Properties

Molecular Formula |

C6H6O7-2 |

|---|---|

Molecular Weight |

190.11 g/mol |

IUPAC Name |

2-(carboxymethyl)-2-hydroxybutanedioate |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-2 |

InChI Key |

KRKNYBCHXYNGOX-UHFFFAOYSA-L |

SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.